Acid-PEG5-t-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Drug Delivery:

- Enhanced Solubility and Bioavailability: Carboxy-PEG5-t-butyl ester can be attached to therapeutic drugs, improving their solubility in water. This allows for easier formulation and potentially higher bioavailability, meaning a greater portion of the drug reaches its target site in the body [].

- Targeted Drug Delivery: The carboxy group of the molecule can be used to attach targeting moieties, such as antibodies or peptides, that can guide the drug to specific cells or tissues [].

Bioconjugation:

- Protein and Peptide Modification: Carboxy-PEG5-t-butyl ester can be used to modify proteins and peptides. The PEG (Polyethylene Glycol) portion can improve the stability and water solubility of these biomolecules, while the t-butyl ester group serves as a protecting group that can be cleaved under specific conditions to release the active molecule [].

Biosensing and Diagnostics:

- Biomolecule Immobilization: Carboxy-PEG5-t-butyl ester can be used to immobilize biomolecules like enzymes or antibodies on surfaces for biosensing applications. The PEG linker helps prevent non-specific binding and improves the stability of the immobilized biomolecule [].

Material Science:

Acid-PEG5-t-butyl ester is a chemical compound characterized by a polyethylene glycol (PEG) backbone with five ethylene glycol units, terminated by a tert-butyl ester of a carboxylic acid. Its molecular formula is C15H30O7, and it has a molecular weight of approximately 322.40 g/mol. The compound appears as a colorless to light orange liquid and is primarily used in bioconjugation and drug delivery systems due to its hydrophilic properties and ability to form stable linkages with various biomolecules .

Carboxy-PEG5-t-butyl ester doesn't have a direct mechanism of action. Its primary function is as a linker molecule that facilitates the attachment of PEG chains to various biomolecules []. PEGylation, the process of attaching PEG chains, offers several advantages:

- Increased water solubility of biomolecules.

- Improved circulation time in the body.

- Reduced immunogenicity and protein binding.

- Enhanced stability and biocompatibility.

- Wear appropriate personal protective equipment (PPE) when handling.

- Avoid inhalation, ingestion, and skin contact.

- Store according to supplier recommendations.

- Dispose of waste according to local regulations.

- Formation of Amide Bonds: The terminal carboxylic acid group can react with primary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N-hydroxysuccinimide, resulting in stable amide bonds. This reaction is crucial for creating conjugates in pharmaceutical applications .

- Deprotection: The tert-butyl group can be removed under acidic conditions, regenerating the carboxylic acid functionality for further reactions or applications .

Acid-PEG5-t-butyl ester exhibits notable biological activity primarily due to its PEG component, which enhances solubility and biocompatibility. The compound is often employed in drug formulation to improve pharmacokinetics and reduce immunogenicity. Its ability to form stable conjugates with proteins or peptides makes it valuable in therapeutic applications, including targeted drug delivery systems and vaccine development .

The synthesis of Acid-PEG5-t-butyl ester typically involves the following steps:

- Synthesis of PEG Backbone: The initial step involves polymerizing ethylene oxide to create the PEG backbone.

- Esterification: The PEG is then reacted with tert-butyl alcohol and a suitable acid catalyst to form the tert-butyl ester.

- Carboxylation: Finally, the terminal hydroxyl group of the PEG is converted into a carboxylic acid through oxidation or other chemical transformations, yielding Acid-PEG5-t-butyl ester .

Acid-PEG5-t-butyl ester finds diverse applications in various fields:

- Bioconjugation: Used to attach drugs to proteins or antibodies for targeted therapy.

- Drug Delivery Systems: Enhances the solubility and stability of pharmaceutical compounds.

- Vaccine Development: Serves as a carrier for antigens to improve immune responses.

- Cosmetic Formulations: Utilized in skin care products for its moisturizing properties due to its hydrophilic nature .

Studies on Acid-PEG5-t-butyl ester have focused on its interactions with various biomolecules. It has been shown to effectively conjugate with proteins and peptides, enhancing their stability and efficacy. Interaction studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to analyze the resulting conjugates' structure and functionality .

Several compounds share structural similarities with Acid-PEG5-t-butyl ester, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydroxy-PEG5-t-butyl ester | Hydroxyl terminated | Used for bioconjugation without additional activation |

| Amino-PEG5-t-butyl ester | Amino terminated | Facilitates direct coupling with carboxylic acids |

| Bromo-PEG5-t-butyl ester | Brominated linker | Allows for specific reactions with nucleophiles |

| Aldo-PEG5-t-butyl ester | Aldehyde functional group | Enables efficient conjugation through carbonyl chemistry |

Acid-PEG5-t-butyl ester stands out due to its balance of hydrophilicity and reactivity, making it particularly suitable for applications requiring stable linkages without compromising solubility .

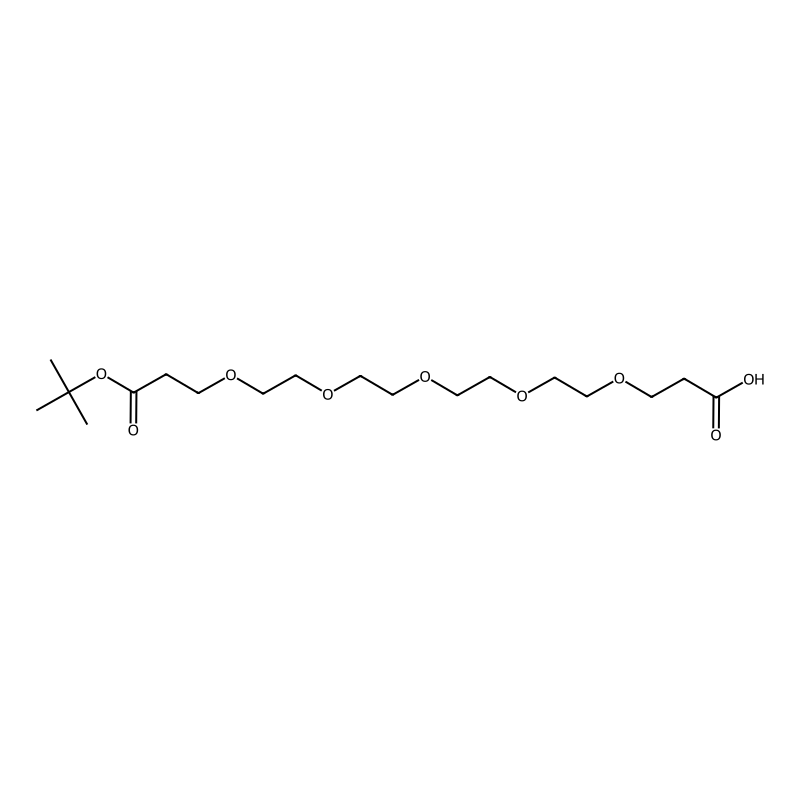

Acid-PEG5-t-butyl ester is a polyethylene glycol (PEG)-based compound with a well-defined molecular architecture. Its structure comprises a linear PEG chain of five ethylene glycol units (PEG5), a terminal carboxylic acid group, and a t-butyl ester moiety at the opposing terminus (Figure 1). The molecular formula is C₁₈H₃₄O₉, with a molecular weight of 394.5 g/mol.

Key Structural Features:

- PEG5 Spacer: Enhances hydrophilicity and aqueous solubility while providing steric flexibility.

- t-Butyl Ester: A hydrolytically stable protecting group that can be cleaved under acidic conditions to yield a free carboxylic acid.

- Terminal Carboxylic Acid: Enables covalent conjugation via amide bond formation with amines or nucleophilic substitution reactions.

The IUPAC name for this compound is tert-butyl 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate. Its CAS registry number, 1309460-29-4, is widely referenced in commercial and academic databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₄O₉ | |

| Molecular Weight | 394.5 g/mol | |

| Functional Groups | Carboxylic acid, t-butyl ester | |

| CAS Number | 1309460-29-4 |

Historical Development of PEGylated Ester Derivatives

The concept of PEGylation originated in the late 1960s when Frank Davis and Abraham Abuchowski pioneered covalent PEG conjugation to proteins to reduce immunogenicity and prolong circulation half-life. Early work focused on PEG-enzyme conjugates, such as PEG-adenosine deaminase (Adagen®), which became the first FDA-approved PEGylated therapeutic in 1990.

The development of heterobifunctional PEG derivatives, including Acid-PEG5-t-butyl ester, emerged in the 2000s as researchers sought modular platforms for bioconjugation. These compounds combined PEG’s solubility-enhancing properties with orthogonal reactive groups (e.g., carboxylic acids and esters) for site-specific modifications. Advances in solid-phase synthesis and click chemistry further streamlined the production of PEGylated esters with precise chain lengths and functionalization.

Role in Modern Synthetic Chemistry and Nanotechnology

Acid-PEG5-t-butyl ester has become indispensable in multiple domains:

Bioconjugation and Drug Delivery

- Antibody-Drug Conjugates (ADCs): The carboxylic acid group facilitates covalent attachment to lysine residues on antibodies, while the PEG spacer improves solubility and pharmacokinetics.

- Nanoparticle Functionalization: PEG chains prevent aggregation and opsonization, extending circulation time in vivo. The t-butyl ester enables post-synthetic deprotection for controlled drug release.

Protein and Peptide Modification

- Stealth Therapeutics: PEGylation masks proteins from immune detection, reducing immunogenicity. For example, PEGylated interferons exhibit prolonged activity in hepatitis C treatment.

- Enzyme Stabilization: PEG5 spacers preserve enzymatic activity while shielding against proteolytic degradation.

Materials Science

- Hydrogel Synthesis: Serves as a crosslinker in biocompatible hydrogels for tissue engineering.

- Surface Coatings: Improves wettability and anti-fouling properties of medical devices.

Stepwise Esterification Protocols

The synthesis of Acid-Polyethylene Glycol-5-tert-Butyl Ester relies on precisely controlled stepwise esterification protocols that enable the formation of stable ester bonds between carboxylic acid functionalities and polyethylene glycol derivatives . These protocols involve sequential reaction steps that must be carefully orchestrated to achieve optimal yields and purity [2]. The stepwise approach allows for better control over the reaction mechanism and minimizes unwanted side reactions that could compromise the final product quality [3].

Carbodiimide-Mediated Coupling Reactions (Dicyclohexylcarbodiimide/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Carbodiimide-mediated coupling reactions represent the most widely employed methodology for synthesizing Acid-Polyethylene Glycol-5-tert-Butyl Ester due to their efficiency under mild conditions and excellent compatibility with sensitive functional groups [8] [9]. Dicyclohexylcarbodiimide and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide function as coupling agents that prevent acid-base reactions and make carboxylic acids susceptible to nucleophilic attack [13]. The mechanism involves the initial formation of an O-acylisourea intermediate through the reaction between the carbodiimide and carboxylic acid, followed by nucleophilic displacement by the alcohol component [10].

The reaction conditions for carbodiimide-mediated synthesis typically require anhydrous solvents such as dichloromethane or tetrahydrofuran, with reaction temperatures maintained between 0°C and room temperature [8]. 4-Dimethylaminopyridine is frequently employed as a catalyst to enhance reaction efficiency, particularly when coupling to hydroxyl-functionalized substrates [8]. The optimal stoichiometry involves slight excess of the carbodiimide reagent (1.1-1.3 equivalents) relative to the carboxylic acid component to ensure complete conversion [13].

| Parameter | Dicyclohexylcarbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

|---|---|---|

| Solvent Compatibility | Organic solvents only | Aqueous and organic systems |

| Temperature Range | 0-25°C | 0-40°C |

| Reaction Time | 2-12 hours | 1-6 hours |

| Typical Yield | 70-85% | 75-90% |

| Byproduct Solubility | Insoluble dicyclohexylurea | Water-soluble urea derivative |

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers significant advantages over dicyclohexylcarbodiimide for aqueous or mixed solvent systems due to its water solubility and the formation of water-soluble byproducts that facilitate purification [9] [10]. The reaction proceeds through formation of an active O-acylisourea intermediate that readily reacts with primary amino groups or alcohols to form stable amide or ester bonds [10]. N-Hydroxysuccinimide is often included in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide protocols to improve reaction efficiency and create more stable reactive intermediates [10].

Acid-Catalyzed tert-Butyl Protection Strategies

Acid-catalyzed tert-butyl protection represents a fundamental strategy for introducing tert-butyl ester functionality into polyethylene glycol derivatives [22] [23]. The tert-butyl ester group provides excellent stability against nucleophiles and reducing agents while enabling selective deprotection under acidic conditions [22]. The formation of tert-butyl esters typically involves the reaction of carboxylic acids with tert-butanol or tert-butyl acetate in the presence of strong acid catalysts [22] [26].

The mechanism of acid-catalyzed tert-butylation proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by tert-butanol and subsequent elimination of water [21] [22]. Bis(trifluoromethanesulfonyl)imide has emerged as an effective catalyst for tert-butylation reactions, enabling direct conversion of carboxylic acids to tert-butyl esters in high yields [22]. This reagent functions both as a strong acid catalyst and as a means to generate soluble salts when amino groups are present [22].

Alternative methods for tert-butyl ester formation include the use of concentrated sulfuric acid dispersed on anhydrous magnesium sulfate, which provides a convenient one-pot procedure at room temperature without requiring pressure-resistant equipment [26]. This approach utilizes tert-butanol as an in situ source of isobutylene through acid-catalyzed dehydration, with the magnesium sulfate serving as both a dehydrating agent and a support for the acid catalyst [26].

| Catalyst System | Temperature | Time | Yield Range | Advantages |

|---|---|---|---|---|

| Concentrated H₂SO₄/MgSO₄ | 20-25°C | 4-12 hours | 70-85% | Mild conditions, no pressure required |

| Bis(trifluoromethanesulfonyl)imide | 20-60°C | 2-8 hours | 75-95% | High yields, fast reactions |

| tert-Butyl trichloroacetimidate/BF₃ | 0-25°C | 1-6 hours | 65-80% | Compatible with acid-sensitive groups |

| Perchloric acid/tert-butyl acetate | 20-25°C | 12-24 hours | 70-85% | Direct esterification method |

The selectivity of acid-catalyzed tert-butylation can be enhanced through careful control of reaction conditions and catalyst loading [22] [25]. Lower catalyst concentrations (2-10 mol%) are sufficient for simple carboxylic acids, while substrates containing additional functional groups may require higher loadings [22]. The reaction temperature significantly influences both the reaction rate and selectivity, with moderate heating (40-60°C) often improving yields without compromising selectivity [22].

Industrial-Scale Production Optimization

Continuous Flow Reactor Implementations

Continuous flow reactor technology has revolutionized the industrial-scale production of Acid-Polyethylene Glycol-5-tert-Butyl Ester by enabling precise control over reaction parameters and improved safety profiles [15] [18]. Flow reactors offer enhanced heat and mass transfer characteristics compared to traditional batch processes, resulting in more uniform reaction conditions and reduced formation of byproducts [15]. The implementation of continuous flow systems allows for real-time monitoring and adjustment of critical parameters such as temperature, residence time, and reagent stoichiometry [18].

The design of continuous flow reactors for polyethylene glycol esterification typically involves perfluoroalkoxy tubing reactors with internal diameters ranging from 1.6 to 5.0 millimeters [15]. These reactors can be heated inductively or through external heating jackets to maintain precise temperature control throughout the reaction zone [15]. Glass beads are often incorporated into larger diameter reactor coils to improve mixing efficiency and ensure homogeneous reaction conditions [15].

Industrial-scale continuous flow implementations have demonstrated significant advantages in terms of productivity and safety when handling reactive intermediates [15]. The small reaction volumes inherent to flow systems minimize the accumulation of potentially hazardous intermediates while maintaining high throughput through continuous operation [15]. Residence times in flow reactors typically range from 30 seconds to several minutes, depending on the specific reaction requirements and desired conversion levels [15].

| Reactor Configuration | Internal Diameter | Residence Time | Temperature Control | Typical Throughput |

|---|---|---|---|---|

| Single coil PFA | 1.6 mm | 30 seconds - 2 minutes | ±1°C | 0.1-1.0 g/h |

| Glass bead packed | 5.0 mm | 1-10 minutes | ±0.5°C | 1-10 g/h |

| Multi-stage cascade | 2.5 mm | 5-30 minutes | ±0.2°C | 5-50 g/h |

| Heat exchanger integrated | 3.2 mm | 2-15 minutes | ±0.1°C | 10-100 g/h |

The optimization of continuous flow processes involves systematic evaluation of key process parameters including flow rates, temperature profiles, and reagent concentrations [32] [36]. Machine learning approaches have increasingly been applied to predict optimal reaction conditions and identify parameter combinations that maximize yield while minimizing impurity formation [32]. The integration of automated sampling and analysis systems enables real-time process monitoring and feedback control [36].

Chromatographic Purification Techniques

Chromatographic purification represents the critical final step in the industrial production of high-purity Acid-Polyethylene Glycol-5-tert-Butyl Ester, with size exclusion chromatography serving as the primary separation technique [17] [41]. Size exclusion chromatography exploits the significant differences in hydrodynamic volume between the target product and potential impurities, including unreacted starting materials and oligomeric byproducts [41] [44]. The technique provides excellent resolution for polyethylene glycol derivatives due to their unique solution behavior and size characteristics [39].

Industrial-scale size exclusion chromatography systems typically employ high-capacity resins with controlled pore sizes optimized for the molecular weight range of the target compound [20] [41]. The selection of appropriate stationary phases depends on the specific molecular weight characteristics of the product and the nature of the impurities to be removed [39]. Aqueous mobile phases containing small amounts of salt are preferred for polyethylene glycol separations, as they provide optimal resolution while maintaining product stability [39].

The implementation of preparative high-performance liquid chromatography provides enhanced resolution and throughput for industrial purification applications [42]. Column selection criteria include particle size, pore diameter, and chemical stability under the required separation conditions [42]. Flow rates are optimized to balance resolution requirements with production throughput, typically ranging from 10 to 100 milliliters per minute depending on column dimensions and sample load [42].

| Chromatographic Method | Column Type | Mobile Phase | Resolution | Throughput |

|---|---|---|---|---|

| Size Exclusion | Superdex 200 | Phosphate buffer + NaCl | High | 10-50 g/day |

| Preparative HPLC | C18 reversed-phase | Water/acetonitrile gradient | Very High | 5-25 g/day |

| Ion Exchange | Strong cation exchange | Salt gradient | Moderate | 20-100 g/day |

| Hydrophobic Interaction | Phenyl sepharose | Ammonium sulfate gradient | High | 15-75 g/day |

Advanced purification strategies often combine multiple chromatographic techniques in series to achieve the required purity specifications [17] [20]. The integration of polyethylene glycol precipitation with chromatographic methods has proven particularly effective for removing protein contaminants and achieving high recovery yields [40] [43]. Polyethylene glycol precipitation under optimized conditions (20% weight/volume polyethylene glycol-6000, 4°C, pH 5.0) can achieve recovery rates exceeding 85% while providing significant purification factors [43].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types